molecular formula C8H14N2O2 B1333693 tert-butyl N-(2-cyanoethyl)carbamate CAS No. 53588-95-7

tert-butyl N-(2-cyanoethyl)carbamate

Cat. No. B1333693
CAS RN: 53588-95-7
M. Wt: 170.21 g/mol
InChI Key: NORLFIHQJFOIGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, an enantioselective synthesis of a benzyl tert-butyl carbamate derivative is described, which is an intermediate for CCR2 antagonists, using an iodolactamization as a key step . Another paper reports the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . The synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is also reported, demonstrating the utility of this compound in the synthesis of macrocyclic Tyk2 inhibitors .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to an oxygen atom, which is part of the carbamate group. The carbamate group is then connected to various other functional groups depending on the specific derivative being synthesized. For example, the structure of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate includes an amino group and a methoxyphenyl group as part of its structure .

Chemical Reactions Analysis

Tert-butyl carbamates undergo various chemical reactions, often serving as intermediates in complex synthetic pathways. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . N-tert-butanesulfinyl imines, derived from tert-butanesulfinamide, can react with a wide range of nucleophiles and are used in the asymmetric synthesis of amines . O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with lithium powder and electrophiles to yield functionalized carbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. These properties are crucial for their reactivity and application in synthesis. While the papers do not provide explicit details on the physical properties of tert-butyl N-(2-cyanoethyl)carbamate, they do discuss the properties of similar compounds. For example, tert-butyl carbamates are generally stable under a variety of conditions and can be deprotected to yield free amines . The stability and reactivity of these compounds make them valuable in the synthesis of complex molecules, such as macrocyclic inhibitors .

Scientific Research Applications

1. Intermediate for Enantioselective Synthesis

tert-Butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, is crucial as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, essential for synthesizing β-2-deoxyribosylamine analogues (Ober et al., 2004).

2. Cyclizative Atmospheric CO2 Fixation

The compound demonstrates potential in cyclizative atmospheric CO2 fixation by unsaturated amines. Utilizing tert-butyl hypoiodite, it efficiently leads to cyclic carbamates bearing an iodomethyl group under mild reaction conditions (Takeda et al., 2012).

3. Formation of Cyclopropanone Derivatives

tert-Butyl N-(1-ethoxycyclopropyl)carbamate, another derivative, plays a role in photochemical ring contraction of 2-ethoxypyrrolin-5-ones to cyclopropanone derivatives. This process involves intermediate formations like the silver salt of succinimide and is significant in organic synthesis (Crockett & Koch, 2003).

4. Synthesis of Unnatural Glycopeptide Building Blocks

The reaction of tert-butyl carbamates under glycosylation conditions yields anomeric 2-deoxy-2-amino sugar carbamates. This reaction is tolerant to several common protecting groups and is used to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

5. Metalation and Alkylation Studies

Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes shows their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This study is significant in understanding the chemical reactions involving silicon and nitrogen (Sieburth et al., 1996).

6. Pd-Catalyzed Amidation of Aryl(Het) Halides

Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides is an efficient method for forming desired compounds in moderate to excellent yields. This research is valuable in the field of organic chemistry and pharmaceutical synthesis (Qin et al., 2010).

Safety And Hazards

“tert-butyl N-(2-cyanoethyl)carbamate” is harmful if swallowed, inhaled, or in contact with skin . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

tert-butyl N-(2-cyanoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORLFIHQJFOIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370868
Record name tert-butyl N-(2-cyanoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-cyanoethyl)carbamate

CAS RN

53588-95-7
Record name tert-butyl N-(2-cyanoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-cyanoethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K NINOMIYA, T SHIOIRI, S YAMADA - Chemical and Pharmaceutical …, 1974 - jstage.jst.go.jp
The mechanism of esterification of malonic acid half esters by diphenyl phosphorazidate (DPPA) was investigated by treatment of some possible intermediates, such as mixed …
Number of citations: 18 www.jstage.jst.go.jp

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